Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-
Overview
Description
Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]- is a chemical compound . It is a type of phosphonic acid, which is one of the most important categories of organophosphorus compounds . These compounds have a wide range of applications in chemical biology, medicine, materials, and other domains .
Synthesis Analysis
Phosphonic acids are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced originally by McKenna, has long been favored due to its convenience, high yields, very mild conditions, and chemoselectivity . Microwave irradiation has been investigated as a means to accelerate the BTMS silyldealkylations .Molecular Structure Analysis
The molecular formula of this compound is C13H13F17NO5PS and it has a molecular weight of 649.26 g/mol .Scientific Research Applications
1. Alkyl Phosphonic and Sulfonic Acids in Meteorites
Alkyl phosphonic acids, including ethyl and propyl derivatives, have been identified in water extracts of the Murchison meteorite. These acids are part of homologous series including alkyl sulfonic acids. Their presence in meteorites suggests a potential role in prebiotic chemistry and insights into the early solar system's organic chemistry (Cooper, Onwo, & Cronin, 1992).
2. Synthesis and Properties of Fluorocarbon Phosphonic and Sulfonic Acids
New per- and polyfluorocarbon phosphonic and sulfonic acids have been synthesized from corresponding alkyl iodides or alkenes. Their spectroscopic characterization contributes to the development of materials with unique properties, such as high thermal and chemical stability (Rice, Guo, & Kirchmeier, 1991).
3. Corrosion Inhibition
α-Aminophosphonic acids have been synthesized and evaluated for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. These compounds, such as Ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate, demonstrate potential as corrosion inhibitors in industrial applications (Djenane et al., 2019).
4. Helicity Induction in Poly(phenylacetylene)s
Phosphonic acid derivatives have been used to induce helicity in poly(phenylacetylene)s. These polymers form one-handed helical conformations upon complexation with chiral amines, indicating potential applications in chiral recognition and asymmetric catalysis (Onouchi et al., 2004).
5. Radical Reactions in Organic Synthesis
Studies on radical reactions involving alkyl 2-Bromo-2,2-difluoroacetates and vinyl ethers have shown the synthesis of difluoroacetyl-substituted acetals. These reactions, involving compounds like diethyl (bromodifluoromethyl)phosphonate, are crucial for synthesizing complex organic molecules, including pharmaceuticals (Kondratov et al., 2015).
6. Adhesive Polymers
Phosphonic acid monomers have been synthesized and used in the formation of hydrolytically stable polymers. These polymers exhibit adhesive properties and are potentially useful in medical and industrial applications (Moszner et al., 2001).
7. Utilization by Marine Bacteria
Marine bacteria from genera such as Phaeobacter and Ruegeria can utilize various phosphonic acids. This ability is significant for understanding the microbial degradation of phosphonic acid compounds in marine environments (Urata et al., 2022).
Properties
IUPAC Name |
3-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]propylphosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F17NO5PS/c1-2-31(4-3-5-37(32,33)34)38(35,36)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h2-5H2,1H3,(H2,32,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHFWJVSNWHLSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F17NO5PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072353 | |
Record name | (3-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)propyl)-Phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5072353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71463-78-0 | |
Record name | P-[3-[Ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]propyl]phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71463-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-(3-(ethyl((1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl)amino)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-[3-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)propyl)-Phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5072353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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